3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h14-16H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXHWCXAQCOJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, with the molecular formula C19H31N5O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Molecular Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a piperazine moiety, and a pyridazin-3(2H)-one fragment. Its molecular weight is approximately 345.49 g/mol, and it typically exhibits a purity of around 95% when sourced from chemical suppliers.
Antibacterial Activity
Research into related compounds has demonstrated that certain derivatives exhibit medium-level antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, studies on cyclohexane derivatives have shown that they can inhibit bacterial growth comparably to established antibiotics like ampicillin .
Neuropharmacological Effects
The structural similarity to known neuroactive compounds suggests potential applications in neurology. For example, compounds with similar piperazine and pyridazine structures have been investigated for their effects on neurotransmitter systems and may influence conditions such as anxiety or depression through modulation of serotonin receptors .
Data Table: Biological Activity Overview
Case Study 1: Antibacterial Testing
In a study examining the antibacterial properties of cyclohexane derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that some derivatives exhibited significant inhibition zones comparable to ampicillin, suggesting that this compound may share similar properties .
Case Study 2: GPCR Interaction
A recent investigation into the pharmacodynamics of piperazine-containing compounds highlighted their ability to act as antagonists at specific GPCRs involved in stress responses and appetite regulation. This suggests that our compound could potentially modulate similar pathways, warranting further exploration .
Scientific Research Applications
3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a research compound with the molecular formula C19H31N5O and a molecular weight of 345.491. It contains a pyridazin-3(2H)-one moiety, known for exhibiting diverse pharmacological activities.
While specific applications of this compound are not detailed in the provided search results, the structural components and related compounds offer insight into potential applications:
- Pyridazine Derivatives: The compound contains a pyridazin-3(2H)-one moiety, which is known to exhibit diverse pharmacological activities.
- Mannich Bases: Research indicates that Mannich bases, which share structural similarities with the target compound, have applications as anticancer and cytotoxic agents . Ketonic Mannich bases have demonstrated anticancer activity, with studies exploring their efficacy against various cancer cell lines .
- Piperazine Residues : Mannich bases with 4-methylpiperazine or 4-ethylpiperazine residues were the most active in each series, but less cytotoxic than reference drug ellipticine .
- Protein-Protein Interactions: Fragment-based drug discovery approaches have identified molecules that modulate protein-protein interactions (PPIs) . Several examples of fragment-to-lead case studies for PPI modulators are documented, highlighting the potential of small molecules in influencing biological interactions .
Comparison with Similar Compounds
Key Structural Analogues
The most relevant structural analogue identified is Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS: 1797224-05-5) . Additional compounds with partial structural similarities include:
Structural and Inferred Property Comparison
| Property | Target Compound | Cyclopentyl Methanone Analogue | 2-[1-(4-Methylpiperazin)cyclohexyl]acetic Acid |
|---|---|---|---|
| Core Structure | Piperazine with pyridazine and propan-1-one chain | Piperazine with pyridazine and methanone chain | Piperazine with methyl group and acetic acid chain |
| Substituent | Cyclohexyl-propan-1-one | Cyclopentyl-methanone | Cyclohexyl-acetic acid |
| Lipophilicity (Inferred) | High (cyclohexyl and longer ketone chain) | Moderate (cyclopentyl and shorter methanone) | Moderate (acetic acid increases hydrophilicity) |
| Molecular Flexibility | Moderate (propan-1-one allows conformational flexibility) | Low (rigid methanone group) | High (flexible acetic acid chain) |
| Potential Bioactivity | Likely targets enzymes/receptors sensitive to bulky lipophilic groups (e.g., kinases) | May exhibit reduced steric hindrance vs. target compound | Polar group may favor solubility but reduce membrane permeation |
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing 3-cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, and how can purity be optimized? Methodological Answer:
- Synthesis Steps :
- Piperazine Functionalization : React 5-(dimethylamino)pyridazine-3-carboxylic acid with piperazine derivatives under coupling agents (e.g., EDC/HOBt) to form the pyridazin-piperazine core .
- Cyclohexylpropanone Integration : Use nucleophilic acyl substitution to attach the cyclohexylpropan-1-one moiety to the piperazine nitrogen. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) followed by recrystallization in ethanol/water mixtures achieves >95% purity .
- Purity Validation :
- HPLC : Use C18 columns with acetonitrile/water mobile phases (retention time ~12–14 min).
- NMR/FT-IR : Confirm structural integrity via characteristic peaks (e.g., cyclohexyl C-H stretch at ~2850 cm⁻¹, pyridazine ring protons at δ 7.8–8.2 ppm) .
Advanced Stability Under Experimental Conditions
Q2: How does the compound’s stability vary under different pH, temperature, and light conditions, and what analytical methods are recommended for degradation studies? Methodological Answer:
-
Stability Protocol :
- pH Sensitivity : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 270 nm) .
- Thermal Stability : Heat samples to 40–80°C in inert atmospheres. Use TGA/DSC to detect mass loss or phase transitions .
- Light Exposure : Conduct accelerated photostability tests (ICH Q1B guidelines) using xenon arc lamps. Quantify photodegradants via LC-MS .
-
Key Findings :
Condition Degradation Rate Major Degradant pH < 5 High (~30% in 24h) Cyclohexyl ketone UV Light Moderate (~15% in 48h) Pyridazine N-oxide 60°C, N₂ Low (<5% in 72h) None
Basic Safety and Handling Protocols
Q3: What are the critical safety precautions for handling this compound in laboratory settings? Methodological Answer:
- PPE Requirements :
- Emergency Response :
- Storage : Store in amber glass vials at –20°C under argon to prevent oxidation .
Advanced Bioactivity and Target Selectivity
Q4: How can researchers design assays to evaluate the compound’s selectivity for kinase targets versus off-target receptors? Methodological Answer:
- Kinase Profiling :
- In Vitro Kinase Assays : Use ADP-Glo™ kinase assay kits to test inhibition against a panel of 50+ kinases (e.g., PI3K, MAPK). IC₅₀ values < 100 nM indicate high potency .
- Off-Target Screening : Employ radioligand binding assays for GPCRs (e.g., serotonin 5-HT₂A) to assess cross-reactivity.
- Data Analysis :
- Selectivity Index (SI) : Calculate as IC₅₀(off-target)/IC₅₀(target). SI > 100 suggests high specificity .
- Molecular Docking : Validate binding poses using AutoDock Vina; prioritize compounds with hydrogen bonds to kinase hinge regions .
Basic Analytical Method Development
Q5: What chromatographic and spectroscopic techniques are optimal for quantifying this compound in biological matrices? Methodological Answer:
- LC-MS/MS Setup :
- Column : C8 (50 mm × 2.1 mm, 1.7 μm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% ACN in 5 min).
- Ionization : ESI+ mode (m/z 430.2 → 285.1 quantifier ion) .
- Validation Parameters :
- Linearity : R² ≥ 0.998 over 1–1000 ng/mL.
- Recovery : 85–95% in plasma via protein precipitation (acetonitrile) .
Advanced Environmental Impact Assessment
Q6: How can researchers model the environmental fate of this compound, and what ecotoxicological assays are relevant? Methodological Answer:
- Environmental Fate Studies :
- Biodegradation : Use OECD 301B test (28-day aerobic degradation in sludge). Expect <10% degradation due to aromatic stability .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀ < 1 mg/L indicates high hazard) .
- Predictive Modeling :
- EPI Suite : Estimate log P (3.2) and bioaccumulation factor (BCF = 350) .
Data Contradiction Resolution
Q7: How should researchers address discrepancies in reported bioactivity data across studies? Methodological Answer:
- Root-Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5 alters protonation states) .
- Cell Line Variability : Validate in ≥2 cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects .
- Consensus Protocols :
- Standardize IC₅₀ determination using CellTiter-Glo® assays (ATP quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
